molecular formula C13H19N5O2 B5548362 8-(1-azepanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(1-azepanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5548362
M. Wt: 277.32 g/mol
InChI Key: WNPLNMLXXIVNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1-azepanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 8-Azepanone-2,6-dione or AOD-9604, is a peptide that was originally developed as a potential treatment for obesity and muscle wasting. It is a modified form of the human growth hormone-releasing factor (hGRF) that has been shown to have a number of potential applications in scientific research.

Scientific Research Applications

Structural Analysis and Coordination Chemistry

Crystal Structures and Hydrogen Bonding : Research on the crystal structures of purine derivatives, such as theophylline, reveals intricate details about their molecular arrangements and hydrogen bonding patterns. These studies provide insights into the interactions that stabilize the crystal structure, offering a foundation for designing materials with desired properties (Sun et al., 2002).

Coordination Compounds : Studies on purine derivatives interacting with divalent metal cations in aqueous media have led to the synthesis of coordination compounds. These compounds exhibit well-defined hydrogen bonds and superstructures, which may find applications in materials science and catalysis (Maldonado et al., 2009).

Molecular Interactions and Computational Chemistry

Intermolecular Interactions : Quantitative investigations into the intermolecular interactions present in purine derivatives have been conducted, shedding light on their anisotropic distribution of interaction energies. These findings are pivotal for the design of new materials and understanding the molecular basis of their stability and properties (Shukla et al., 2020).

DFT and Hirshfeld Surface Analysis : Research combining experimental and computational approaches, including Density Functional Theory (DFT) and Hirshfeld surface analysis, explores the electronic structure and intermolecular interactions of purine derivatives. This comprehensive approach aids in the rational design of molecules with specific functionalities (Mangasuli et al., 2019).

Synthesis and Biological Activity

Synthetic Pathways : The synthesis of novel purine derivatives and their biological activities, including potential antitumor and vasorelaxant effects, underscores the versatility of purine chemistry in contributing to the development of new therapeutic agents. Such research delineates synthetic strategies and evaluates the biological potentials of these compounds (Ueda et al., 1987).

Antioxidant and DNA Cleavage Activities : The development of coumarin-purine hybrids and their evaluation for antioxidant activity and DNA cleavage potential represent an intersection of organic synthesis and biomedical research. These compounds offer insights into designing molecules with specific biological activities (Mangasuli et al., 2019).

properties

IUPAC Name

8-(azepan-1-yl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-16-9-10(17(2)13(20)15-11(9)19)14-12(16)18-7-5-3-4-6-8-18/h3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPLNMLXXIVNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Azepan-1-yl)-3,7-dimethylpurine-2,6-dione

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